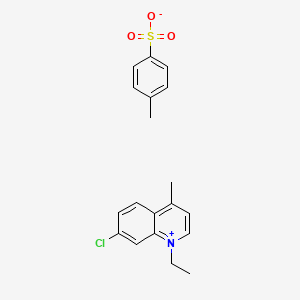

7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate

Description

7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate is a quinoline-derived ionic compound comprising a cationic quinolinium moiety and a 4-methylbenzenesulfonate (tosylate) counterion. The quinolinium core is substituted with a chlorine atom at position 7, an ethyl group at position 1, and a methyl group at position 2. This structure enhances its stability and solubility in organic solvents, making it suitable for synthetic applications, particularly in pharmaceutical intermediates.

The compound is synthesized via methods involving tosylation and alkylation reactions. For instance, Method C (as described in ) employs 4-Quinolinol, 7-chloro-, 4-(4-methylbenzenesulfonate) and 2-[(4-Aminopentyl)ethylamino]ethanol as reactants. The tosylate group facilitates milder reaction conditions, enabling synthesis at 95°C, significantly lower than methods using 4,7-dichloroquinoline (120°C) .

Properties

CAS No. |

70714-80-6 |

|---|---|

Molecular Formula |

C19H20ClNO3S |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

7-chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H13ClN.C7H8O3S/c1-3-14-7-6-9(2)11-5-4-10(13)8-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

SWDCPEYCWOLTDT-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C(C=C1)C)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate typically involves the alkylation of 7-chloro-4-methylquinoline with ethyl iodide in the presence of a base, followed by the reaction with methylbenzenesulfonic acid . The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity . The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinolinium derivatives.

Reduction: Reduction reactions can target the quinolinium core, potentially converting it to a dihydroquinoline derivative.

Substitution: The chloro group in the quinolinium ring can be substituted by nucleophiles such as amines or thiols, forming various substituted quinolinium compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.

Major Products:

Oxidation: Formation of quinolinium N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinolinium compounds with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and materials science.

Biology: In biological research, it serves as a model compound for studying the interactions of quinolinium derivatives with biological macromolecules.

Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate involves its interaction with cellular components such as DNA and proteins. The quinolinium core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate with structurally related compounds:

Key Observations:

- Substituent Effects: The ethyl and methyl groups on the quinolinium cation increase steric bulk and lipophilicity compared to 4,7-dichloroquinoline. This modification may influence binding affinity in pharmaceutical contexts.

- Counterion Role: The tosylate counterion improves solubility in polar aprotic solvents and stabilizes the ionic compound, enabling safer and more efficient synthesis. In contrast, neutral analogs like 4,7-dichloroquinoline lack this advantage.

- Reactivity: Tosylate derivatives (e.g., the target compound and ’s imidazole-tosylate) exhibit enhanced leaving-group properties, reducing activation energy for nucleophilic substitutions. This explains the lower reaction temperature (95°C vs. 120°C) in Method C compared to dichloroquinoline-based syntheses .

Comparison with Other Tosylate-Containing Compounds

- Imidazole-Tosylate () : While both compounds utilize tosylate, the imidazole derivative is synthesized at room temperature via tosyl chloride coupling. This highlights the versatility of tosylates in diverse reaction conditions, depending on the core structure .

- Hydroxychloroquine Intermediates: Hydroxychloroquine synthesis often employs chloroquinoline precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.